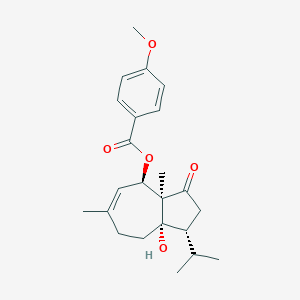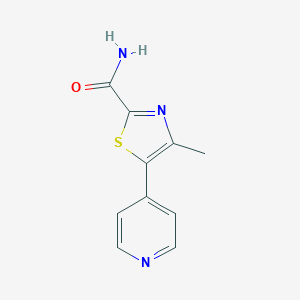
4-methyl-5-pyridin-4-yl-1,3-thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-(4-pyridinyl)thiazole-2-carboxamide is a heterocyclic compound that features a thiazole ring substituted with a methyl group at the 4-position and a pyridinyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and bases like potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(4-pyridinyl)thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the pyridinyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole and pyridinyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a probe for studying enzyme mechanisms and interactions.
Medicine: As a potential therapeutic agent due to its antimicrobial, antifungal, and anticancer activities
Industry: In the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(4-pyridinyl)thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle, leading to the disruption of energy production in pathogenic organisms . The compound can also interact with DNA and proteins, affecting cellular processes and leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Pyridinyl)-4-methyl-thiazole-5-carboxylic acid: A synthetic intermediate useful for pharmaceutical synthesis.
N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide: A compound with similar structural features and potential as an angiogenesis inhibitor.
Uniqueness
4-Methyl-5-(4-pyridinyl)thiazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets and undergo various chemical transformations makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
106853-15-0 |
|---|---|
Molecular Formula |
C10H9N3OS |
Molecular Weight |
219.27 g/mol |
IUPAC Name |
4-methyl-5-pyridin-4-yl-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C10H9N3OS/c1-6-8(7-2-4-12-5-3-7)15-10(13-6)9(11)14/h2-5H,1H3,(H2,11,14) |
InChI Key |
LNMMZMTWCOIELH-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C(=O)N)C2=CC=NC=C2 |
Canonical SMILES |
CC1=C(SC(=N1)C(=O)N)C2=CC=NC=C2 |
Key on ui other cas no. |
106853-15-0 |
Synonyms |
4-methyl-5-(4-pyridinyl)thiazole-2-carboxamide ZSY 39 ZSY-39 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


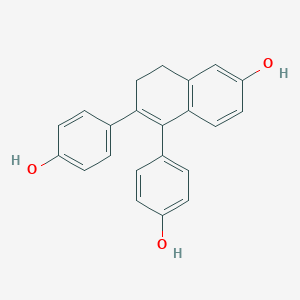
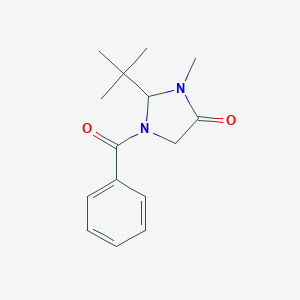



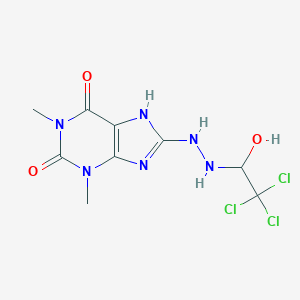
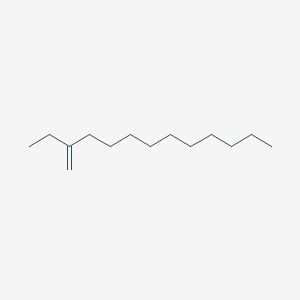
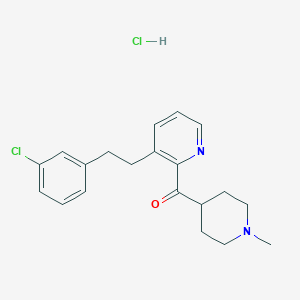
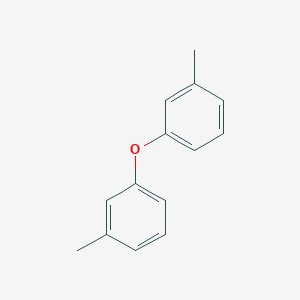
![9,10-dimethoxy-1'-phenylspiro[1,3,4,6,7,11b-hexahydrobenzo[a]quinolizine-2,3'-pyrrolidine]-2',5'-dione](/img/structure/B12220.png)
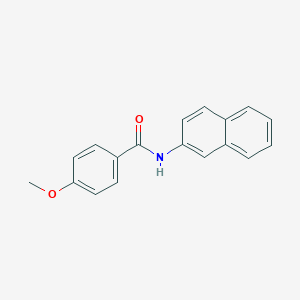
![4-Amino-2-[4,6-Diamino-3-[6-(Aminomethyl)-4-Fluoro-3,5-Dihydroxyoxan-2-Yl]Oxy-2-Hydroxycyclohexyl]Oxy-6-(Hydroxymethyl)Oxane-3,5-Diol](/img/structure/B12224.png)

